molecular formula C9H12O3S B310508 2,3-Dimethylphenyl methanesulfonate

2,3-Dimethylphenyl methanesulfonate

Cat. No.: B310508
M. Wt: 200.26 g/mol
InChI Key: IUACRZJPTISRDZ-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl methanesulfonate is an aryl sulfonate ester characterized by a methanesulfonate group (-SO₃CH₃) attached to a 2,3-dimethylphenyl moiety. This compound belongs to the broader class of sulfonate esters, which are widely studied for their applications in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity as alkylating agents and enzyme inhibitors. The 2,3-dimethyl substitution on the phenyl ring introduces steric and electronic effects that influence its chemical stability, solubility, and biological interactions .

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

(2,3-dimethylphenyl) methanesulfonate

InChI

InChI=1S/C9H12O3S/c1-7-5-4-6-9(8(7)2)12-13(3,10)11/h4-6H,1-3H3

InChI Key

IUACRZJPTISRDZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OS(=O)(=O)C)C

Canonical SMILES

CC1=C(C(=CC=C1)OS(=O)(=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl Sulfonate Esters with Varied Substituents

(a) 2,3-Xylyl Benzenesulfonate
  • Structure : Features a benzenesulfonate group (-SO₃C₆H₅) instead of methanesulfonate.
  • Properties : The bulkier benzenesulfonate group increases molecular weight (MW = 262.3 g/mol vs. 200.2 g/mol for 2,3-dimethylphenyl methanesulfonate) and reduces volatility.
  • Reactivity : Benzenesulfonate esters are generally less reactive in nucleophilic substitutions compared to methanesulfonates due to resonance stabilization of the leaving group .
(b) Methyl Methanesulfonate (MMS; CAS 66-27-3)
  • Structure : A simple methanesulfonate ester (CH₃SO₃CH₃).
  • Properties : Lower boiling point (≈120°C) and higher volatility than 2,3-dimethylphenyl methanesulfonate.
  • Applications : MMS is a potent alkylating agent used in mutagenesis studies, whereas the 2,3-dimethylphenyl derivative may exhibit reduced electrophilicity due to steric hindrance from the aromatic substituents .

Sulfonamide Derivatives

N-(2,3-Dimethylphenyl)benzenesulfonamide
  • Structure : Contains a sulfonamide (-SO₂NH-) linkage instead of a sulfonate ester.
  • Biological Activity : Sulfonamides like this exhibit antibacterial and anti-enzymatic properties, as demonstrated in a study where derivatives showed inhibitory effects against E. coli and S. aureus (MIC = 8–32 µg/mL). Sulfonate esters, by contrast, are more commonly used as prodrugs or enzyme substrates due to their hydrolytic lability .

Physicochemical and Functional Differences

Table 1: Key Properties of Selected Sulfonate Esters

Compound Molecular Weight (g/mol) Boiling Point (°C) Reactivity (Relative to MMS) Common Applications
2,3-Dimethylphenyl methanesulfonate 200.2 240–260 (est.) Moderate Organic synthesis, enzyme studies
2,3-Xylyl benzenesulfonate 262.3 >300 Low Specificity studies (HPLC)
Methyl methanesulfonate (MMS) 110.1 ~120 High Mutagenesis, alkylation

Reactivity Trends

  • Electrophilicity : MMS > 2,3-dimethylphenyl methanesulfonate > 2,3-xylyl benzenesulfonate. The electron-withdrawing sulfonate group in MMS enhances its electrophilic character, while aromatic substituents in the latter compounds reduce reactivity .
  • Hydrolytic Stability : Sulfonate esters with bulky aryl groups (e.g., 2,3-dimethylphenyl) are more resistant to hydrolysis than aliphatic analogs like MMS, which rapidly hydrolyzes in aqueous media .

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